An In-depth Technical Guide to N-Benzyl-N-bis(PEG3-acid): A Versatile Linker for PROTACs and Bioconjugation
An In-depth Technical Guide to N-Benzyl-N-bis(PEG3-acid): A Versatile Linker for PROTACs and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-N-bis(PEG3-acid) is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of chemical biology and drug discovery. Its unique architecture, featuring a central benzyl-protected amine and two terminal carboxylic acid functionalities connected by polyethylene (B3416737) glycol (PEG) spacers, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzyl-N-bis(PEG3-acid), with a particular focus on its utility as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use and relevant data are presented to assist researchers in its effective implementation.
Introduction
The targeted degradation of cellular proteins has become a transformative therapeutic modality, largely driven by the development of PROTACs. These chimeric molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A critical component of any PROTAC is the linker that connects the two key moieties: a ligand for the target protein and a ligand for an E3 ubiquitin ligase. The nature of this linker significantly influences the physicochemical properties, cell permeability, and ultimately, the efficacy of the PROTAC.
N-Benzyl-N-bis(PEG3-acid) is a PEG-based PROTAC linker designed to offer a balance of hydrophilicity, conformational flexibility, and synthetic versatility.[1] The two PEG3 chains enhance aqueous solubility, a common challenge in PROTAC development, while the two carboxylic acid groups provide reactive handles for conjugation to amine-containing molecules. The central benzyl (B1604629) group serves as a protecting group for the tertiary amine, which can be selectively removed to enable further functionalization.
Physicochemical and Chemical Properties
A thorough understanding of the properties of N-Benzyl-N-bis(PEG3-acid) is essential for its successful application. Key quantitative data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₁NO₁₀ | [2] |
| Molecular Weight | 515.6 g/mol | [2] |
| CAS Number | 2093154-03-9 | [2] |
| Purity | ≥95-98% | [2] |
| Appearance | White to off-white solid or oil | General |
| Solubility | Soluble in DMF, DMSO, and water | General |
Key Chemical Features:
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Two Terminal Carboxylic Acids: These groups are readily activated for reaction with primary and secondary amines to form stable amide bonds.[3]
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PEG Spacers: The two triethylene glycol (PEG3) units impart hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
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Benzyl Protecting Group: The benzyl group protects the central tertiary amine and can be removed under specific conditions, most commonly through catalytic hydrogenolysis, to reveal a secondary amine for further conjugation.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the key chemical transformations involving N-Benzyl-N-bis(PEG3-acid).
Amide Bond Formation using HATU Coupling
This protocol describes the coupling of the carboxylic acid groups of N-Benzyl-N-bis(PEG3-acid) to an amine-containing molecule (e.g., a protein ligand or an E3 ligase ligand).
Materials:
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N-Benzyl-N-bis(PEG3-acid)
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Amine-containing molecule (1 equivalent)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.2 equivalents)
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DIPEA (N,N-Diisopropylethylamine) (4 equivalents)
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Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
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Dissolve N-Benzyl-N-bis(PEG3-acid) (1 equivalent) and the amine-containing molecule in a minimal amount of anhydrous DMF.
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In a separate vial, dissolve HATU (2.2 equivalents) in anhydrous DMF.
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Add the HATU solution to the solution of the linker and amine-containing molecule.
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Add DIPEA (4 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.
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Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the product by flash column chromatography on silica (B1680970) gel.
N-Benzyl Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl protecting group to expose the secondary amine.
Materials:
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N-Benzylated compound
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Palladium on carbon (10% w/w, 5-10 mol%)
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Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
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Dissolve the N-benzylated compound in methanol or ethanol in a round-bottom flask.
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Carefully add the palladium on carbon catalyst to the solution.
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Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol or ethanol.
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Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.
Application in PROTAC Synthesis
N-Benzyl-N-bis(PEG3-acid) is particularly well-suited for the modular synthesis of PROTACs. The two carboxylic acid groups can be coupled to two different amine-functionalized ligands (one for the protein of interest and one for the E3 ligase) in a stepwise or one-pot fashion. Alternatively, the central amine can be deprotected and used as a conjugation point.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a PROTAC using N-Benzyl-N-bis(PEG3-acid).
Caption: A logical workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
Caption: The general mechanism of PROTAC-mediated protein degradation.
Conclusion
N-Benzyl-N-bis(PEG3-acid) represents a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring hydrophilic PEG spacers and reactive carboxylic acid handles, makes it an attractive linker for the construction of PROTACs and other bioconjugates. The synthetic tractability, including straightforward amide coupling and selective deprotection of the central amine, allows for the modular and efficient synthesis of complex molecules. While specific examples of its application in clinically advanced PROTACs are yet to be widely published, its properties suggest significant potential for the development of novel therapeutics. This guide provides the foundational knowledge and experimental protocols necessary for the effective utilization of N-Benzyl-N-bis(PEG3-acid) in research and development settings.
